molecular formula C13H14N2O2 B2724006 3-ethyl-6-(4-methoxyphenyl)pyrimidin-4(3H)-one CAS No. 130841-06-4

3-ethyl-6-(4-methoxyphenyl)pyrimidin-4(3H)-one

Cat. No.: B2724006
CAS No.: 130841-06-4
M. Wt: 230.267
InChI Key: IBCKGFDVDGUSCZ-UHFFFAOYSA-N
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Description

3-ethyl-6-(4-methoxyphenyl)pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic organic compounds that play a crucial role in various biological processes, including the structure of nucleic acids. This specific compound features an ethyl group at the 3-position, a methoxyphenyl group at the 6-position, and a keto group at the 4-position, making it a unique and interesting molecule for scientific research.

Scientific Research Applications

3-ethyl-6-(4-methoxyphenyl)pyrimidin-4(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for agrochemicals and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-6-(4-methoxyphenyl)pyrimidin-4(3H)-one typically involves the condensation of appropriate aldehydes and ketones with urea or thiourea under acidic or basic conditions. One common method includes the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of urea and a catalytic amount of acid, such as hydrochloric acid, to form the desired pyrimidinone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-6-(4-methoxyphenyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols are commonly employed.

Major Products Formed

    Oxidation: Pyrimidine N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrimidines depending on the reagents used.

Mechanism of Action

The mechanism of action of 3-ethyl-6-(4-methoxyphenyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-ethyl-6-phenylpyrimidin-4(3H)-one: Lacks the methoxy group, which may affect its reactivity and biological activity.

    3-ethyl-6-(4-hydroxyphenyl)pyrimidin-4(3H)-one: Contains a hydroxyl group instead of a methoxy group, potentially altering its solubility and interaction with biological targets.

    3-methyl-6-(4-methoxyphenyl)pyrimidin-4(3H)-one: Has a methyl group instead of an ethyl group, which can influence its steric and electronic properties.

Uniqueness

3-ethyl-6-(4-methoxyphenyl)pyrimidin-4(3H)-one is unique due to the presence of both the ethyl and methoxyphenyl groups, which can confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with molecular targets, making it a valuable molecule for various research applications.

Properties

IUPAC Name

3-ethyl-6-(4-methoxyphenyl)pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-3-15-9-14-12(8-13(15)16)10-4-6-11(17-2)7-5-10/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBCKGFDVDGUSCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC(=CC1=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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